molecular formula C12H13N3S B2373981 4-(2-methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 123366-08-5

4-(2-methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2373981
CAS No.: 123366-08-5
M. Wt: 231.32
InChI Key: HZFLRGXSBCMGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2-methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds. 1,2,4-triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in medicinal chemistry for drug design .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Generally, 1,2,4-triazoles are stable compounds and exhibit good thermal stability .

Scientific Research Applications

Antimicrobial Activities

4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and screened for their antimicrobial activities. Most of these compounds showed good to moderate antimicrobial activity, highlighting their potential in medical applications as antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Corrosion Inhibition

Triazole derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. These inhibitors demonstrate mixed-type inhibition properties and are effective in both hydrochloric and sulfuric acid solutions. The efficiency of these inhibitors varies with concentration and environmental conditions (Yadav, Behera, Kumar, & Sinha, 2013).

Cancer Research

1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety have been evaluated for their cytotoxicity against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. Some derivatives exhibited significant cytotoxicity, particularly against melanoma cell lines, suggesting potential applications in cancer therapy (Šermukšnytė et al., 2022).

Antioxidant Properties

Alkylderivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antioxidant activities. Some compounds in this series showed moderate antiradical activity, suggesting potential use in oxidative stress-related conditions (Gotsulya, 2020).

Veterinary Medicine

1,2,4-Triazole derivatives have been examined for their effects on the morphological composition of blood and certain biochemical indicators in animals. These studies are essential for developing new drugs for treating fungal diseases in animals, demonstrating the broader pharmacological potential of these compounds (Ohloblina, Bushuieva, & Parchenko, 2022).

Urease and Antiproliferative Activity

1,2,4-Substituted triazoles have been synthesized and evaluated for urease inhibition and anti-proliferative activities. This research suggests their potential application in medical fields related to urease activity and cancer treatment (Ali et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many 1,2,4-triazole derivatives exhibit antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

4-(2-methylprop-2-enyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-9(2)8-15-11(13-14-12(15)16)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFLRGXSBCMGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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